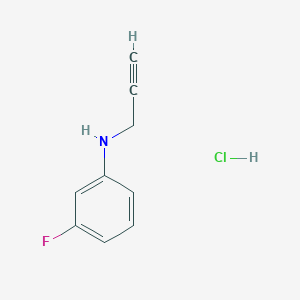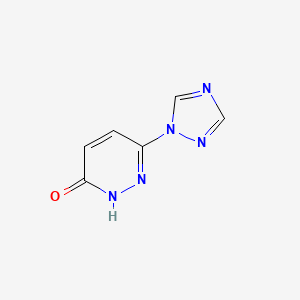
3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H8FN·HCl and a molecular weight of 185.63 g/mol . It is a fluorinated aniline derivative, which is often used in various chemical and pharmaceutical research applications.
Mecanismo De Acción
Mode of Action
The mode of action of 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride Related compounds have been shown to undergo visible-light-induced oxidative formylation with molecular oxygen . This suggests that This compound may also interact with its targets through a similar mechanism, but further studies are needed to confirm this.
Biochemical Pathways
The biochemical pathways affected by This compound It has been suggested that related compounds generate reactive oxygen species through energy transfer and a single electron transfer pathway . This could potentially affect various biochemical pathways, but more research is needed to determine the specific pathways influenced by This compound .
Pharmacokinetics
The pharmacokinetic properties of This compound Therefore, the impact of these properties on the bioavailability of This compound is currently unknown .
Result of Action
The molecular and cellular effects of This compound Related compounds have been shown to undergo oxidative formylation, resulting in the formation of corresponding formamides . This suggests that This compound
Action Environment
The action of This compound may be influenced by various environmental factors. For instance, the reaction of related compounds has been shown to be facilitated by visible light . Therefore, the efficacy and stability of This compound may also be affected by light exposureThis compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride typically involves the reaction of 3-fluoroaniline with propargyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Cyclization Reactions: Catalysts such as zinc bromide (ZnBr2) and oxidizing agents like Oxone are employed.
Major Products Formed
Substitution Reactions: Substituted aniline derivatives.
Oxidation Reactions: Oxidized fluorinated aniline derivatives.
Cyclization Reactions: Heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride: Similar structure but with the fluorine atom at the 4-position instead of the 3-position.
N-(prop-2-yn-1-yl)aniline: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is unique due to the presence of the fluorine atom at the 3-position, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorination on aniline derivatives and for developing new chemical and pharmaceutical applications .
Propiedades
IUPAC Name |
3-fluoro-N-prop-2-ynylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h1,3-5,7,11H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUAWJFIUAFHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC(=CC=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)

![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2715598.png)
![3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)

![3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2715602.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)

![[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B2715607.png)
